Cas no 4430-09-5 (Benzenamine,N,N-dihexyl-)

Benzenamine,N,N-dihexyl- structure
Benzenamine,N,N-dihexyl- structure
Product Name:Benzenamine,N,N-dihexyl-
CAS No:4430-09-5
MF:C18H31N
MW:261.445445299149
CID:330960
PubChem ID:138236
Update Time:2025-04-19

Benzenamine,N,N-dihexyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-dihexyl-
    • ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL-
    • N,N-DIHEXYLANILINE
    • N,N-Di-N-hexylaniline
    • dihexylphenyl amine
    • DTXSID40196113
    • DGYRVXQIGUEFFK-UHFFFAOYSA-N
    • 4430-09-5
    • N,N-Di-N-hexylaniline, 97%
    • SCHEMBL104347
    • AKOS037621424
    • N N-DI-N-HEXYLANILINE 97
    • Inchi: 1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3
    • InChI Key: DGYRVXQIGUEFFK-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)(CCCCCC)CCCCCC

Computed Properties

  • Exact Mass: 261.24583
  • Monoisotopic Mass: 261.24565
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 11
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.89 g/mL at 25 °C(lit.)
  • Boiling Point: 165 °C2 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.507(lit.)
  • PSA: 3.24
  • Solubility: Not determined

Benzenamine,N,N-dihexyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

Benzenamine,N,N-dihexyl- Pricemore >>

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